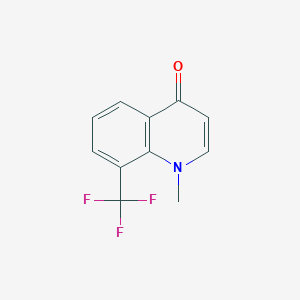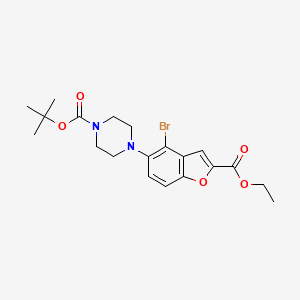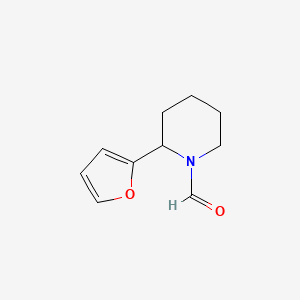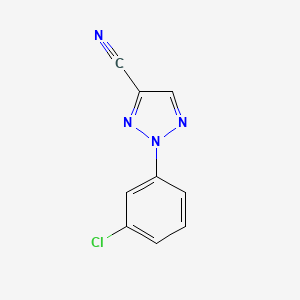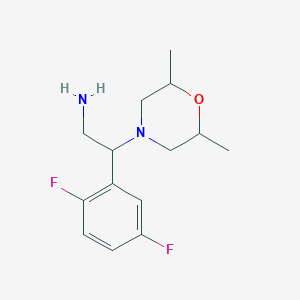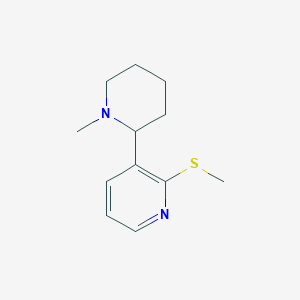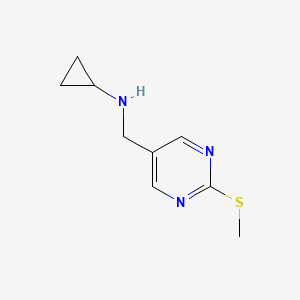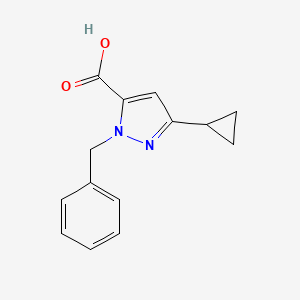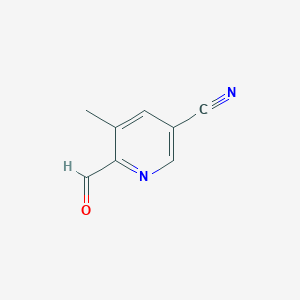
6-Formyl-5-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-5-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-methyl nicotinate with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate. This intermediate is then treated with sodium sulfite to yield 6-dibromomethyl nicotinate, which is subsequently reacted with morpholine to produce 6-formyl nicotinate .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as lower raw material costs, convenient operation, and high yield, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and ammonia can be employed for substitution reactions.
Major Products
Oxidation: 6-Formyl-5-methylnicotinic acid.
Reduction: 6-Formyl-5-methylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Formyl-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to antiviral drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 6-Formyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylnicotinonitrile: Similar structure but lacks the formyl group.
6-Formyl-3-methylnicotinonitrile: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
6-Formyl-5-methylnicotinonitrile is unique due to the specific positioning of the formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
6-formyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4-5H,1H3 |
Clave InChI |
COGCMRHSTZNRNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


